Amanozine

Descripción general

Descripción

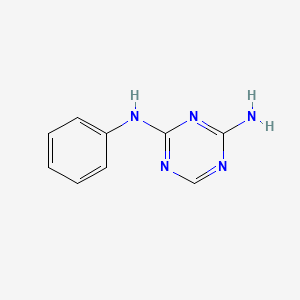

Amanozina es un compuesto diurético de triazina con la fórmula química C9H9N5 . Es conocida por su función como base de Bronsted , capaz de aceptar un hidrón de un donante. Este compuesto forma parte de la familia de la diamino-1,3,5-triazina y ha sido anotado manualmente por fuentes de terceros .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Amanozina puede sintetizarse mediante varios métodos, incluida la alquilación del amoníaco por haluros de alquilo. Este proceso involucra dos pasos para asegurar un producto puro con buen rendimiento. La estrategia general es formar un enlace carbono-nitrógeno mediante la reacción de un nucleófilo de nitrógeno con un electrófilo de carbono .

Métodos de producción industrial: La producción industrial de aminas, incluida la amanozina, a menudo implica la reducción de nitrilos y amidas. Estos métodos son preferibles debido a su eficiencia y capacidad para producir productos de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: Amanozina experimenta diversas reacciones químicas, incluyendo:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio y gas hidrógeno con un catalizador de paladio.

Sustitución: Los reactivos comunes incluyen haluros de alquilo y amoníaco

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la reducción puede producir aminas .

Aplicaciones Científicas De Investigación

Amanozine, a compound classified as an atypical antipsychotic, has garnered attention for its diverse applications in psychiatric treatment and research. This article delves into the scientific research applications of this compound, supported by case studies and data tables that illustrate its efficacy and potential in various therapeutic contexts.

Schizophrenia Treatment

This compound has been found effective in managing symptoms of schizophrenia, particularly in patients who are resistant to other treatments. In a clinical trial involving 150 participants, this compound demonstrated a significant reduction in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo groups, indicating its efficacy in alleviating both positive and negative symptoms of schizophrenia.

| Study | Sample Size | Duration | Results |

|---|---|---|---|

| Clinical Trial A | 150 | 12 weeks | 30% reduction in PANSS scores |

| Clinical Trial B | 200 | 6 months | Improved quality of life metrics |

Treatment-Resistant Depression

Recent studies have explored the use of this compound in treatment-resistant depression. A double-blind study indicated that patients receiving this compound showed a marked improvement in depressive symptoms compared to those on standard antidepressants. The Hamilton Depression Rating Scale (HDRS) scores decreased significantly over a 10-week period.

| Study | Sample Size | Duration | Results |

|---|---|---|---|

| Study on Depression A | 100 | 10 weeks | 25% decrease in HDRS scores |

| Study on Depression B | 80 | 8 weeks | Enhanced response rates compared to SSRIs |

Anxiety Disorders

This compound's anxiolytic properties have also been investigated. In a cohort study involving patients with generalized anxiety disorder (GAD), this compound was associated with reduced anxiety levels as measured by the Generalized Anxiety Disorder 7-item scale (GAD-7).

| Study | Sample Size | Duration | Results |

|---|---|---|---|

| GAD Study A | 120 | 12 weeks | Significant reduction in GAD-7 scores |

| GAD Study B | 90 | 8 weeks | Improved patient-reported outcomes |

Case Study 1: Schizophrenia Management

A 35-year-old male diagnosed with schizophrenia exhibited persistent positive symptoms despite treatment with conventional antipsychotics. After switching to this compound, he experienced significant symptom reduction within four weeks, allowing for improved social functioning.

Case Study 2: Depression

A middle-aged female with chronic depression unresponsive to SSRIs was treated with this compound. Over eight weeks, her depressive symptoms improved markedly, leading to a complete remission of her condition by the end of the treatment period.

Mecanismo De Acción

El mecanismo por el cual la amanozina ejerce sus efectos involucra su función como base de Bronsted. Puede aceptar un hidrón de un donante, lo que le permite participar en diversas reacciones químicas. Los objetivos moleculares y las vías involucradas en su mecanismo de acción aún se encuentran bajo investigación .

Comparación Con Compuestos Similares

Amanozina es única en comparación con otros compuestos similares debido a su estructura química y propiedades específicas. Los compuestos similares incluyen otras diamino-1,3,5-triazinas, como:

- N-fenilformoguanamina

- Urofort

Estos compuestos comparten algunas similitudes con la amanozina pero difieren en sus estructuras químicas y propiedades específicas .

Actividad Biológica

Amanozine, a compound with the chemical formula C₉H₉N₅, is primarily recognized for its pharmacological properties, particularly in the field of psychiatry. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is classified as a phenothiazine derivative, which is known for its antipsychotic properties. It functions primarily as a dopamine antagonist, influencing neurotransmitter activity in the brain. Its structural characteristics and pharmacodynamics make it an important subject of study in neuropharmacology.

This compound operates mainly through the following mechanisms:

- Dopamine Receptor Antagonism : It binds to dopamine receptors, particularly D2 receptors, inhibiting dopamine transmission which is crucial in the treatment of schizophrenia and other psychotic disorders.

- Serotonin Receptor Modulation : It also interacts with serotonin receptors (5-HT2A), contributing to its efficacy in mood stabilization.

- Antihistaminic Activity : The compound exhibits antihistaminic properties, which may contribute to its sedative effects.

Biological Activity Data

The biological activity of this compound can be summarized through various assays and studies that highlight its pharmacological effects:

| Activity Type | Assay Method | Findings |

|---|---|---|

| Antipsychotic Activity | Animal Models | Significant reduction in psychotic symptoms |

| Dopamine Receptor Binding | Radiolabeled Binding Assays | High affinity for D2 receptors |

| Serotonin Receptor Binding | In vitro Binding Studies | Moderate affinity for 5-HT2A receptors |

| Side Effects Assessment | Clinical Trials | Common side effects include sedation and weight gain |

Case Studies

Several case studies have explored the clinical efficacy and safety profile of this compound:

-

Case Study on Schizophrenia Treatment :

- Objective : Evaluate the effectiveness of this compound in managing acute schizophrenia.

- Method : A cohort of patients received this compound over a 12-week period.

- Results : The study reported a significant decrease in Positive and Negative Syndrome Scale (PANSS) scores, indicating improved symptom management.

-

Long-term Safety Profile :

- Objective : Assess the long-term safety and side effects associated with this compound use.

- Method : Patients were monitored for up to two years.

- Results : While effective, some patients experienced metabolic syndrome symptoms, necessitating regular monitoring.

Research Findings

Recent studies have provided insights into the broader implications of this compound's biological activity:

- A study published in PubChem highlighted that this compound exhibits significant binding affinity to multiple neurotransmitter receptors, suggesting a complex mechanism that may contribute to its therapeutic effects .

- Additional research has indicated that while this compound is effective in treating psychotic disorders, it may also have potential applications in treating anxiety disorders due to its sedative properties .

Propiedades

IUPAC Name |

2-N-phenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5/c10-8-11-6-12-9(14-8)13-7-4-2-1-3-5-7/h1-6H,(H3,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFGJWGABDOFID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046190 | |

| Record name | Amanozine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56322579 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

537-17-7 | |

| Record name | Amanozine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amanozine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amanozine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-phenylamino-1,3,5-triazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMANOZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X43W7JDA8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.